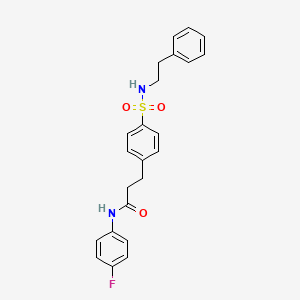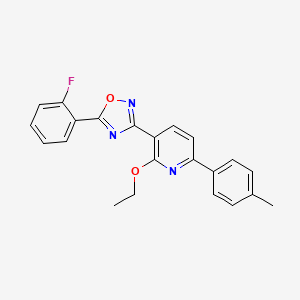
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide, also known as HM-3, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. HM-3 is a small molecule that has been synthesized and studied for its potential use as an anti-inflammatory and anti-cancer agent.
作用機序
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules, and to inhibit the activity of certain signaling pathways that are involved in cancer growth.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has a number of biochemical and physiological effects. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in animal models. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
The advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide in lab experiments include its well-defined chemical structure, its high purity, and its potential therapeutic properties. However, the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide in lab experiments include its limited solubility in water and its potential toxicity at high doses.
将来の方向性
There are a number of future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide. One area of research is the development of new drugs based on the structure of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide that have improved solubility and lower toxicity. Another area of research is the investigation of the mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide and its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research is needed to determine the optimal dose and dosing schedule for N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide in order to maximize its therapeutic potential.
合成法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide involves several steps, including the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde and sodium borohydride to form the intermediate compound, followed by the reaction of the intermediate with o-tolylacetic acid and triethylamine to form the final product. The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has been optimized to produce high yields and purity.
科学的研究の応用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-phenoxy-N-(o-tolyl)acetamide has anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
特性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-18-8-6-7-11-24(18)28(25(29)17-32-21-9-4-3-5-10-21)16-20-14-19-15-22(31-2)12-13-23(19)27-26(20)30/h3-15H,16-17H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEHKIDWLXDPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

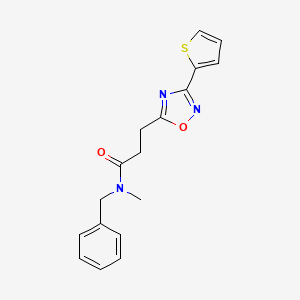
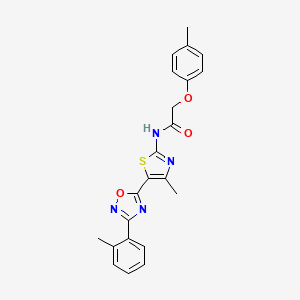
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7709430.png)


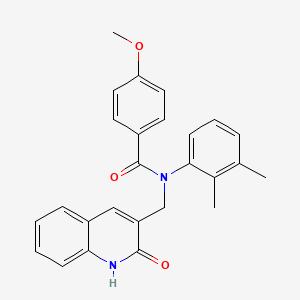
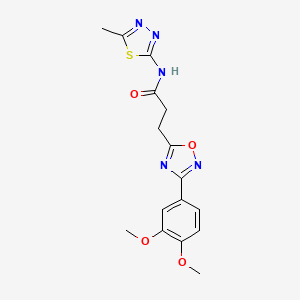
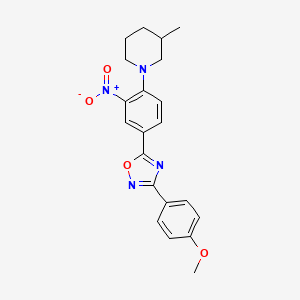
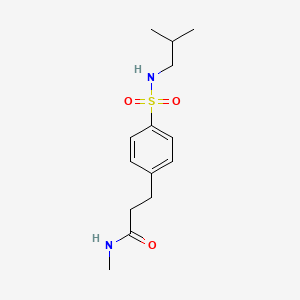
![3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)


